Cas no 2034302-11-7 (4-cyclopropyl-1-1-(2,4,5-trifluoro-3-methoxybenzoyl)azetidin-3-yl-1H-1,2,3-triazole)

4-cyclopropyl-1-1-(2,4,5-trifluoro-3-methoxybenzoyl)azetidin-3-yl-1H-1,2,3-triazole Chemical and Physical Properties
Names and Identifiers
-
- 4-cyclopropyl-1-1-(2,4,5-trifluoro-3-methoxybenzoyl)azetidin-3-yl-1H-1,2,3-triazole
- 4-cyclopropyl-1-[1-(2,4,5-trifluoro-3-methoxybenzoyl)azetidin-3-yl]-1H-1,2,3-triazole
- AKOS032467399
- (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone
- F6555-0329
- 2034302-11-7
- [3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-(2,4,5-trifluoro-3-methoxyphenyl)methanone
-
- Inchi: 1S/C16H15F3N4O2/c1-25-15-13(18)10(4-11(17)14(15)19)16(24)22-5-9(6-22)23-7-12(20-21-23)8-2-3-8/h4,7-9H,2-3,5-6H2,1H3
- InChI Key: VGSMGQGYSIWTNF-UHFFFAOYSA-N
- SMILES: FC1C(=C(C(=CC=1C(N1CC(C1)N1C=C(C2CC2)N=N1)=O)F)F)OC
Computed Properties
- Exact Mass: 352.11471022g/mol
- Monoisotopic Mass: 352.11471022g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 25
- Rotatable Bond Count: 4
- Complexity: 518
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 60.2Ų
4-cyclopropyl-1-1-(2,4,5-trifluoro-3-methoxybenzoyl)azetidin-3-yl-1H-1,2,3-triazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6555-0329-3mg |
4-cyclopropyl-1-[1-(2,4,5-trifluoro-3-methoxybenzoyl)azetidin-3-yl]-1H-1,2,3-triazole |
2034302-11-7 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6555-0329-10mg |
4-cyclopropyl-1-[1-(2,4,5-trifluoro-3-methoxybenzoyl)azetidin-3-yl]-1H-1,2,3-triazole |
2034302-11-7 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6555-0329-15mg |
4-cyclopropyl-1-[1-(2,4,5-trifluoro-3-methoxybenzoyl)azetidin-3-yl]-1H-1,2,3-triazole |
2034302-11-7 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6555-0329-2μmol |
4-cyclopropyl-1-[1-(2,4,5-trifluoro-3-methoxybenzoyl)azetidin-3-yl]-1H-1,2,3-triazole |
2034302-11-7 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6555-0329-5μmol |
4-cyclopropyl-1-[1-(2,4,5-trifluoro-3-methoxybenzoyl)azetidin-3-yl]-1H-1,2,3-triazole |
2034302-11-7 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6555-0329-10μmol |
4-cyclopropyl-1-[1-(2,4,5-trifluoro-3-methoxybenzoyl)azetidin-3-yl]-1H-1,2,3-triazole |
2034302-11-7 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6555-0329-75mg |
4-cyclopropyl-1-[1-(2,4,5-trifluoro-3-methoxybenzoyl)azetidin-3-yl]-1H-1,2,3-triazole |
2034302-11-7 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6555-0329-50mg |
4-cyclopropyl-1-[1-(2,4,5-trifluoro-3-methoxybenzoyl)azetidin-3-yl]-1H-1,2,3-triazole |
2034302-11-7 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6555-0329-20μmol |
4-cyclopropyl-1-[1-(2,4,5-trifluoro-3-methoxybenzoyl)azetidin-3-yl]-1H-1,2,3-triazole |
2034302-11-7 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6555-0329-1mg |
4-cyclopropyl-1-[1-(2,4,5-trifluoro-3-methoxybenzoyl)azetidin-3-yl]-1H-1,2,3-triazole |
2034302-11-7 | 1mg |
$54.0 | 2023-09-08 |
4-cyclopropyl-1-1-(2,4,5-trifluoro-3-methoxybenzoyl)azetidin-3-yl-1H-1,2,3-triazole Related Literature
-
1. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677
-
Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423
-
Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
-
Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137
Additional information on 4-cyclopropyl-1-1-(2,4,5-trifluoro-3-methoxybenzoyl)azetidin-3-yl-1H-1,2,3-triazole
Introduction to 4-Cyclopropyl-1-(2,4,5-trifluoro-3-methoxybenzoyl)azetidin-3-yl-1H-1,2,3-triazole (CAS No. 2034302-11-7)
4-Cyclopropyl-1-(2,4,5-trifluoro-3-methoxybenzoyl)azetidin-3-yl-1H-1,2,3-triazole (CAS No. 2034302-11-7) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a cyclopropyl group, a trifluoromethoxybenzoyl moiety, and a triazole ring. These structural elements contribute to its potential therapeutic applications and biological activities.
The cyclopropyl group is known for its ability to enhance the lipophilicity and metabolic stability of molecules, making it an attractive moiety in drug design. The trifluoromethoxybenzoyl substituent imparts significant electronic and steric effects, which can influence the compound's binding affinity and selectivity towards specific biological targets. The triazole ring is a versatile heterocycle that is widely used in medicinal chemistry due to its broad spectrum of biological activities, including antifungal, antibacterial, and anti-inflammatory properties.
Recent studies have explored the potential of 4-cyclopropyl-1-(2,4,5-trifluoro-3-methoxybenzoyl)azetidin-3-yl-1H-1,2,3-triazole in various therapeutic areas. One notable application is its use as a potent inhibitor of specific enzymes involved in metabolic pathways. For instance, research has shown that this compound exhibits significant inhibitory activity against certain kinases and proteases, which are key targets in the treatment of cancer and inflammatory diseases.
In addition to its enzymatic inhibition properties, 4-cyclopropyl-1-(2,4,5-trifluoro-3-methoxybenzoyl)azetidin-3-yl-1H-1,2,3-triazole has been investigated for its potential as an antiviral agent. Studies have demonstrated that this compound can effectively inhibit the replication of several viruses, including influenza and herpes simplex virus (HSV). The mechanism of action involves interference with viral entry and replication processes, making it a promising candidate for the development of new antiviral therapies.
The pharmacokinetic properties of 4-cyclopropyl-1-(2,4,5-trifluoro-3-methoxybenzoyl)azetidin-3-yl-1H-1,2,3-triazole have also been extensively studied. Preclinical data indicate that this compound exhibits favorable oral bioavailability and a long half-life in vivo. These characteristics are crucial for ensuring sustained therapeutic effects and reducing the frequency of dosing in clinical settings.
To further evaluate the safety and efficacy of 4-cyclopropyl-1-(2,4,5-trifluoro-3-methoxybenzoyl)azetidin-3-yl-1H-1,2,3-triazole, several clinical trials are currently underway. Early-phase trials have shown promising results in terms of safety profiles and preliminary efficacy data. These trials are designed to assess the compound's performance across a range of indications, including oncology and infectious diseases.
In conclusion, 4-cyclopropyl-1-(2,4,5-trifluoro-3-methoxybenzoyl)azetidin-3-yl-1H-1,2,3-triazole (CAS No. 2034302-11-7) represents a promising candidate for the development of novel therapeutic agents. Its unique structural features and diverse biological activities make it an exciting area of research in medicinal chemistry. As ongoing studies continue to unravel its full potential, this compound holds great promise for addressing unmet medical needs in various therapeutic areas.
2034302-11-7 (4-cyclopropyl-1-1-(2,4,5-trifluoro-3-methoxybenzoyl)azetidin-3-yl-1H-1,2,3-triazole) Related Products
- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)
- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)
- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)
- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)
- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)
- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)
- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)
- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)
- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)
- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)




